1,5-Bis(4-methoxyanilino)anthracene-9,10-dione
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Overview
Description
1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes two 4-methoxyphenylamino groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methoxyaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, including energy transfer to other molecules, which is crucial for applications like OLEDs and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,4-Bis(amino)anthracene-9,10-dione: Related to anti-cancer drugs and has different substituents affecting its properties.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Utilized in triplet–triplet annihilation upconversion systems
Uniqueness
1,5-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methoxyphenylamino groups enhances its solubility and stability, making it suitable for various advanced applications .
Properties
CAS No. |
2944-16-3 |
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Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,5-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-19-13-9-17(10-14-19)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-18-11-15-20(34-2)16-12-18/h3-16,29-30H,1-2H3 |
InChI Key |
ATQNDVLUWRUMEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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